
Orange G
説明
Orange G, also known as C.I. 16230, Acid Orange 10, or orange gelb, is a synthetic azo dye used in histology in many staining formulations . It usually comes as a disodium salt and has the appearance of orange crystals or powder . It is used in the Papanicolaou stain to stain keratin and is a major component of the Alexander test for pollen staining . It is often combined with other yellow dyes and used to stain erythrocytes in the trichrome methods .
Molecular Structure Analysis
The molecular formula of this compound is C16H10N2Na2O7S2 . It is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid .
Chemical Reactions Analysis
This compound has been studied in the context of photocatalytic degradation. In one study, ZnO and Ag/ZnO thin film photocatalysts were synthesized and used for the photocatalytic degradation of this compound . The degradation was investigated under different reaction conditions, including initial dye concentrations, temperature, and light intensity .
Physical And Chemical Properties Analysis
This compound is an orange microcrystal or powder . It is soluble in water . The molecular weight of this compound is 452.38 g/mol .
科学的研究の応用
Genotoxicity in Mice
Orange G, a monoazo dye commonly used as a food colorant, has been studied for its genotoxic effects. In vivo cytogenetic assays using Swiss albino male mice revealed that this compound induces significant increases in sister chromatid exchanges (SCEs) and chromosome aberrations at certain concentrations, demonstrating its clastogenic and genotoxic properties in vivo (Giri et al., 1988).
Interaction with Human Serum Albumin
Studies have explored the binding mechanism between this compound and human serum albumin (HSA), using a variety of methods including nuclear magnetic resonance (NMR), steady-state fluorescence, and molecular modeling. These studies indicate that this compound binds to the hydrophobic pocket of HSA, with the binding influenced by hydrophobic forces (Zhou et al., 2013).
Photocatalysis and Degradation
Research has been conducted on the photocatalytic and photoelectrocatalytic degradation of this compound. One study designed a coupled photoelectrocatalytic/photoelectro-Fenton reactor, which showed enhanced degradation efficiency of this compound. This study provides insights into the kinetics and oxidation pathways of this compound degradation (Almeida et al., 2015).
Decolorization and Mineralization
This compound dye's decolorization and mineralization have been studied using various catalysts and methods. For instance, a study investigated the decolorization efficiency of this compound using a heterogeneous catalytic system involving hydrogen peroxide and a macroporous chelating polymer. The study highlights the effectiveness of this method in wastewater treatment applications (Dulman et al., 2012).
Biodegradation by Bacteria
A bacterial strain identified as Bacillus sp. S2 was studied for its ability to degrade this compound. The research found that both free and immobilized cells of Bacillus sp. S2 could effectively degrade this compound, with potential applications in wastewater treatment plants (Mishra, 2015).
Electrochemical Sensing
The electrochemical sensing of this compound has been studied, particularly for detecting low concentrations in food products. A sensor using electrochemically reduced graphene oxide grafted with nanoparticles was developed, showing good selectivity and stability in detecting this compound in real samples (Yun et al., 2015).
作用機序
Target of Action
Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye . It primarily targets keratin, a fibrous structural protein present in the skin, hair, and nails . It is also used to stain erythrocytes in trichrome methods .
Mode of Action
This compound interacts with its targets through a process known as staining. In histology, it is used in many staining formulations, including the Papanicolaou stain, where it is used to stain keratin . The dye binds to these structures, allowing them to be visualized under a microscope.
Biochemical Pathways
It is known that the dye is used in electrophoresis as a color marker, running approximately at the size of a 50 base pair (bp) dna molecule . This suggests that it may interact with DNA or other nucleic acids during this process.
Result of Action
The primary result of this compound’s action is the staining of specific structures within cells, such as keratin . This allows these structures to be visualized and studied under a microscope. In electrophoresis, this compound provides a visual marker that helps monitor the process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its color changes depending on the pH of the solution it is in, showing brilliant orange in neutral and acidic pH or red in pH greater than 9 . This property can affect its staining efficacy. Furthermore, the concentration of this compound and the duration of staining can also impact the intensity of the color produced.
特性
IUPAC Name |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUHWZMNJHFRV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021082 | |
| Record name | C.I. Acid Orange 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992), Yellowish-red solid; [HSDB] | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Orange G | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 74.3 °F (NTP, 1992), GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE, Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml. | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. ORANGE G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4348 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOWISH-RED CRYSTALS OR LEAFLETS | |
CAS RN |
1936-15-8 | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Orange G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Orange 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7-hydroxy-8-phenylazonaphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORANGE G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6EJU80RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. ORANGE G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4348 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
572 to 707 °F (decomposes) (NTP, 1992) | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Orange G?
A1: this compound is a synthetic azo dye with the chemical name 7-hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid, disodium salt. Its structure consists of a naphthalene ring system with a hydroxyl group, two sulfonic acid groups, and an azo (-N=N-) linkage connecting it to a phenyl group.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H10N2Na2O7S2, and its molecular weight is 452.38 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, this compound exhibits a characteristic absorption peak at 477 nm in the UV-Visible spectrum, which is responsible for its orange color. []
Q4: How does pH affect the removal of this compound from aqueous solutions?
A4: Research indicates that the removal of this compound using activated carbon decreases as pH increases. [] For instance, removal efficiency decreased from 95% to 82% when pH was increased from 2 to 12.
Q5: What is the impact of temperature on the removal of this compound from aqueous solutions?
A5: Studies suggest that the process of removing this compound from aqueous solutions is exothermic. This means higher temperatures hinder the removal process. []
Q6: Can this compound degradation be accelerated?
A6: Yes, research demonstrates that the presence of UV absorbers like phenyl benzoate can accelerate the photofading rate of this compound. []
Q7: Can natural materials be used to degrade this compound?
A7: Yes, studies show that biochar derived from iron-rich biomass can accelerate the microbial reduction of this compound by Shewanella oneidensis MR-1, enhancing the reductive removal rate to 72–97%. []
Q8: Is this compound biodegradable?
A8: this compound is known to be poorly biodegradable. []
Q9: What are the environmental concerns associated with this compound?
A9: As a textile dye, this compound contributes to water pollution. Its presence in water bodies can be detrimental to aquatic life, hinder photosynthesis, and potentially pose risks to human health due to its toxicity and potential carcinogenic properties. [, ]
Q10: Are there alternative dyes to this compound with lower environmental impact?
A10: This question requires further research. Investigating alternative dyes with lower toxicity, higher biodegradability, and minimal environmental impact is crucial for sustainable practices.
Q11: How can we determine the concentration of this compound in a sample?
A11: Several analytical methods are available for this compound quantification, including:
- UV-Vis spectrophotometry: This method utilizes the characteristic absorption peak of this compound at 477 nm to determine its concentration. [, , , ]
- High-performance liquid chromatography (HPLC): This technique provides a more detailed analysis, separating and quantifying this compound in complex mixtures. [, , , ]
Q12: How can we monitor the degradation of this compound in wastewater treatment?
A12: UV-Vis spectrophotometry is a common method to track the decolorization of this compound during treatment, as the decrease in absorbance at 477 nm corresponds to the degradation of the dye. [, ]
Q13: What is the role of this compound in the Papanicolaou stain?
A14: In the Papanicolaou stain, this compound primarily stains mature cells and keratin, giving them a distinct orange color. This helps in differentiating them from other cell types and assessing the health of the cervical epithelium. [, ]
Q14: What are the potential applications of titanium dioxide (TiO2) in the degradation of this compound?
A15: TiO2 is a well-known photocatalyst. Research suggests that TiO2, especially when modified or used in composites, can effectively degrade this compound under UV or visible light irradiation, offering a potential solution for wastewater treatment. [, , , ]
Q15: How can we improve the efficiency of this compound removal using adsorption techniques?
A16: Ongoing research focuses on developing new adsorbent materials with higher surface area, tailored pore size distribution, and enhanced affinity for this compound. Additionally, optimizing process parameters like pH, temperature, and contact time is crucial for maximizing adsorption efficiency. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



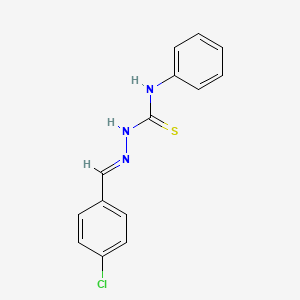
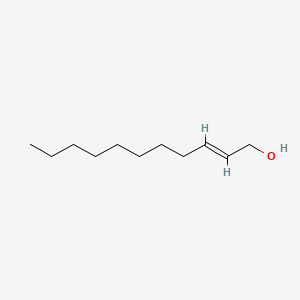

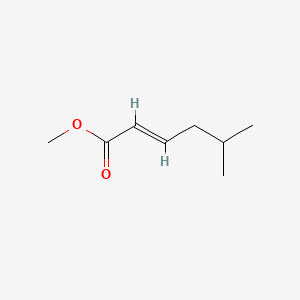
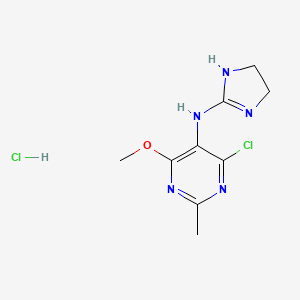
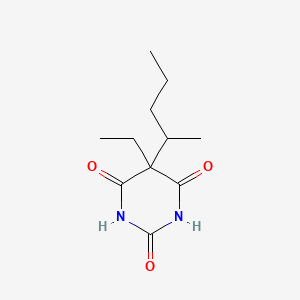
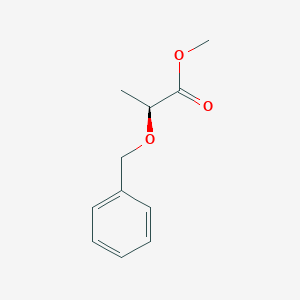
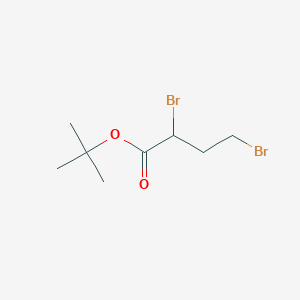
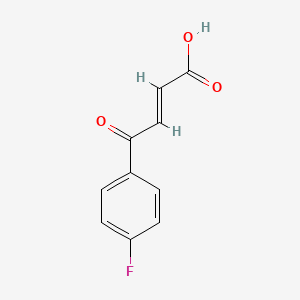
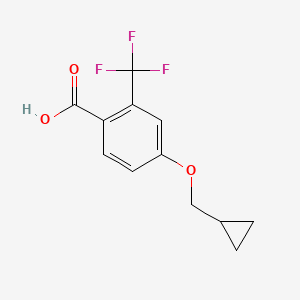
![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)
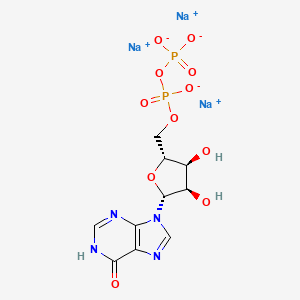

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)